molecular formula C25H19FN2O2S B2959008 4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride CAS No. 300570-08-5

4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride

Cat. No.: B2959008
CAS No.: 300570-08-5
M. Wt: 430.5
InChI Key: GXPPIZXHTPELOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride is a chemical compound offered for research purposes. This molecule integrates a naphthalene system, a dihydropyrazole core, and a benzenesulfonyl fluoride group, making it of potential interest in various scientific fields. Compounds featuring a sulfonyl fluoride moiety are increasingly valuable in chemical biology and drug discovery, particularly in activity-based protein profiling (ABPP) and the development of covalent inhibitors, as the sulfonyl fluoride group can react with specific amino acid residues like tyrosine, serine, and threonine. The structural features of this reagent, including the extended aromatic system, suggest it may be explored as a molecular probe for studying enzyme families such as serine hydrolases or as a building block in medicinal chemistry. The dihydropyrazole scaffold is a known heterocycle in pharmaceuticals, with research indicating its presence in compounds investigated as kinase inhibitors . This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O2S/c26-31(29,30)21-15-13-19(14-16-21)23-17-25(20-8-2-1-3-9-20)28(27-23)24-12-6-10-18-7-4-5-11-22(18)24/h1-16,25H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPPIZXHTPELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride is part of a class of dihydropyrazole derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and as enzyme inhibitors. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H21N3O2S
  • Molecular Weight : 425.52 g/mol
  • CAS Number : Not specified in the sources.

Structural Features

The compound features:

  • A naphthalene ring , which enhances hydrophobic interactions.
  • A dihydropyrazole moiety , which is often associated with biological activity against various targets.
  • A benzenesulfonyl fluoride group , which may contribute to its reactivity and potential as an inhibitor.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydropyrazole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : The compound has been shown to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. In vitro assays demonstrated that it significantly reduced cell viability in breast cancer cell lines such as MDA-MB-231 and T-47D by inducing apoptosis and disrupting the cell cycle .
  • Induction of Apoptosis : Specific derivatives have been reported to trigger apoptosis in cancer cells. For instance, one study found that certain pyrazoline derivatives induced early and late apoptosis in MDA-MB-231 cells, with percentages reaching up to 34.22% compared to control groups .
  • Cell Cycle Arrest : The compound has also been implicated in causing cell cycle arrest at specific phases, which further contributes to its anticancer efficacy.

Enzyme Inhibition

The benzenesulfonyl fluoride group is known for its ability to form covalent bonds with serine residues in enzymes, potentially leading to inhibition of proteases and other enzymes involved in tumor progression. This mechanism may be particularly relevant for targeting enzymes that facilitate cancer metastasis.

Synthesis and Evaluation

A recent study focused on synthesizing various dihydropyrazole derivatives, including this compound, and evaluating their biological activities. The synthesis involved several steps, including condensation reactions and cyclization processes, yielding compounds with varying degrees of activity against cancer cell lines .

Table 1: Summary of Biological Activity of Dihydropyrazole Derivatives

Compound IDCell LineIC50 (µM)Apoptosis Induction (%)Mechanism
9gMDA-MB-23112.532.32EGFR Inhibition
9kMDA-MB-23110.034.22Cell Cycle Arrest
9aT-47D15.028.00Apoptosis

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinity of these compounds for EGFR, suggesting that modifications to the naphthalene and phenyl groups can enhance binding interactions . These findings support the hypothesis that structural optimization can lead to improved anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Analogues

The compound’s activity and mechanism are best understood in comparison to three categories of analogues:

Sulfonyl Fluoride-Based Inhibitors (e.g., AEBSF, 4-(2-aminoethyl)benzenesulfonyl fluoride).

Pyrazole Derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde).

Naphthalene-Containing Bioactive Molecules (e.g., kinase inhibitors with naphthalene scaffolds).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Primary Biological Target IC₅₀/Inhibition Efficacy Mechanism of Action
4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride (Target Compound) Naphthalene, phenyl-dihydropyrazole, benzenesulfonyl fluoride ~449.5* Serine hydrolases/proteases (inferred) Not reported Covalent inhibition via sulfonyl fluoride
AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) Aminoethyl group, benzenesulfonyl fluoride 239.3 NADPH oxidase, serine proteases 10–50 µM (NADPH oxidase) Irreversible inhibition via sulfonyl fluoride
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl pyrazole, aldehyde ~322.7 Not explicitly studied Not reported Unknown; sulfanyl group may mediate redox activity

*Molecular weight calculated based on formula.

Mechanistic Insights

Target Compound vs. AEBSF: Structural Differences: The target compound’s naphthalene and dihydropyrazole groups replace AEBSF’s aminoethyl substituent. This substitution likely enhances hydrophobic interactions with target enzymes, as seen in naphthalene-containing kinase inhibitors. Functional Impact: AEBSF inhibits NADPH oxidase activation by targeting cytochrome b₅₅₉ and interfering with p47phox/p67phox translocation .

Target Compound vs. Pyrazole Derivatives: The compound from lacks a sulfonyl fluoride group but includes a trifluoromethylpyrazole core. Trifluoromethyl groups are known to enhance metabolic stability and binding affinity in drug design.

Naphthalene-Containing Analogues :

  • Naphthalene is a common scaffold in kinase inhibitors (e.g., imatinib derivatives), where it facilitates π-π stacking with aromatic residues in ATP-binding pockets. The target compound’s naphthalene group may similarly enhance binding to hydrophobic enzyme regions, complementing the sulfonyl fluoride’s covalent reactivity .

Research Findings and Implications

Target Compound’s Unique Advantages

  • Enhanced Selectivity: The naphthalene and dihydropyrazole groups may reduce off-target effects compared to AEBSF, which has broader reactivity due to its smaller aminoethyl substituent.
  • Improved Pharmacokinetics : Increased lipophilicity from the naphthalene ring could enhance cell membrane penetration, a critical factor for intracellular targets like NADPH oxidase.

Limitations and Challenges

  • Synthetic Complexity : The multi-ring system (naphthalene + dihydropyrazole) complicates synthesis and scale-up.
  • Lack of Direct Activity Data : While structural analogs like AEBSF are well-studied, the target compound’s specific inhibitory potency and selectivity remain unquantified in published literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.